molecular formula C23H22F3NO6 B2606148 3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 773151-99-8

3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2606148
CAS RN: 773151-99-8
M. Wt: 465.425
InChI Key: VGAYRQZKEXRRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C23H22F3NO6 and its molecular weight is 465.425. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of DNA-PK Inhibitors

One significant application involves the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in the development of anticancer therapies. For instance, a key intermediate for synthesizing the DNA-PK inhibitor, NU7441, involves a similar structure to the compound , showcasing the importance of such molecules in medicinal chemistry (Sonsoles Rodriguez Aristegui et al., 2006).

Green Chemistry and Catalysis

Research into environmentally friendly synthetic methods has led to the development of one-pot reactions in water, utilizing morpholine as a catalyst to produce dihydropyrano[c]chromene compounds. This method emphasizes the reduction of hazardous materials and simplifies the synthesis process with good yields, highlighting the role of similar structures in promoting sustainable chemistry practices (M. Heravi et al., 2011).

Advanced Material Synthesis

Chromene derivatives have also been explored for their potential in creating advanced materials, such as conducting polymers with unique electrochromic properties. These materials are investigated for their applications in electrochromic devices, indicating the versatility and importance of chromene structures in material science (D. Yigit et al., 2015).

Molecular Interaction Studies

The study of molecular interactions, such as inhibition mechanisms against biological targets like acetylcholinesterase (AChE), has been a crucial application area. Coumarin-linked amino acids synthesized via triazole, bearing resemblance to the compound of interest, have demonstrated potential as AChE inhibitors, contributing to research on neurological disorders and the development of therapeutic agents (B. D. de Sousa et al., 2021).

properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO6/c1-2-31-17-5-3-4-6-18(17)32-21-19(29)14-7-8-16(28)15(13-27-9-11-30-12-10-27)20(14)33-22(21)23(24,25)26/h3-8,28H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYRQZKEXRRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.